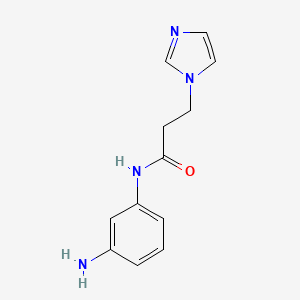

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

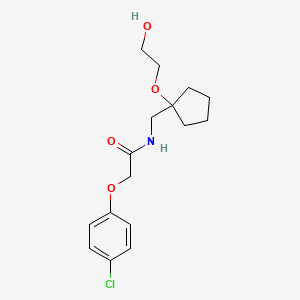

"N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide" is a compound that belongs to the class of organic molecules containing an imidazole ring, a functional amide group, and an aminophenyl moiety. These structural features suggest the compound could have interesting chemical and physical properties, making it potentially useful for various applications in chemistry and materials science.

Synthesis Analysis

The synthesis of compounds similar to "N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide" typically involves multiple steps, including reductive amination reactions, the use of sodium cyanoborohydride, and the functionalization of imidazole synthons. For example, Cheruzel et al. (2011) described synthetic pathways to related imidazole-amine ligands, showcasing the versatility of imidazole-based compounds for ligand synthesis (Cheruzel et al., 2011).

科学的研究の応用

Antimicrobial Activity

N-(3-Aminophenyl)-3-(1H-imidazol-1-yl)propanamide derivatives demonstrate significant antimicrobial properties. For example, a study by Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activities against various bacteria and fungi. These compounds displayed notable activity, particularly against specific fungi and gram-positive bacteria, highlighting their potential as antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Antioxidant and Anticancer Activity

Another aspect of research involving these compounds is their antioxidant and anticancer activities. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, exhibiting antioxidant activity superior to ascorbic acid and showing cytotoxic effects against human glioblastoma and breast cancer cell lines. This suggests a promising avenue for developing new anticancer therapies (Tumosienė et al., 2020).

Immunosuppressive Activities

In the realm of immunology, N-aryl-3-(indol-3-yl)propanamides, similar in structure to N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, have been synthesized and evaluated for their immunosuppressive activities. For instance, Giraud et al. (2010) found that certain derivatives exhibited significant inhibitory activity in murine splenocytes and mice delayed-type hypersensitivity assays, indicating potential use in immune response modulation (Giraud et al., 2010).

Corrosion Inhibition

Research by Srivastava et al. (2017) on amino acid-based imidazolium zwitterions, which include the imidazole ring found in N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, demonstrated their effectiveness as corrosion inhibitors. These compounds showed high inhibition efficiency, suggesting their potential application in protecting metals against corrosion (Srivastava et al., 2017).

Anticonvulsant Studies

Compounds structurally related to N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide have been evaluated for their anticonvulsant properties. Idris, Ayeni, and Sallau (2011) synthesized N-Benzyl-3-[(chlorophenyl)amino]propanamides and found them to be effective in animal models for treating seizures, indicating their potential as anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(3-aminophenyl)-3-imidazol-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-10-2-1-3-11(8-10)15-12(17)4-6-16-7-5-14-9-16/h1-3,5,7-9H,4,6,13H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUYDSKSEFONAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCN2C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482894.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)

![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)

![9-(4-isopropylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2482907.png)

![Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-](/img/structure/B2482912.png)

![[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol](/img/structure/B2482914.png)

![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)